molecular formula C23H15N3O7 B4997555 4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID

4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID

Cat. No.: B4997555
M. Wt: 445.4 g/mol
InChI Key: CVGHJUYFIRTXJT-UHFFFAOYSA-N
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Description

It has been studied for its inhibitory effects on Graves’ disease, an autoimmune disorder affecting the thyroid gland . The compound’s structure includes a benzoic acid moiety, a nitrophenyl group, and an isoindole ring, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

4-methyl-3-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O7/c1-12-2-3-14(23(30)31)11-19(12)24-20(27)13-4-9-17-18(10-13)22(29)25(21(17)28)15-5-7-16(8-6-15)26(32)33/h2-11H,1H3,(H,24,27)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGHJUYFIRTXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amide formation and cyclization to form the isoindole ring . The reaction conditions often require controlled temperatures and the use of catalysts such as palladium or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process includes the use of microreactors for precise control over reaction kinetics and conditions . This method allows for efficient scaling up of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. In the case of Graves’ disease, the compound binds to the thyroid-stimulating immunoglobulin (TSI) receptor, inhibiting its activity and thereby reducing the overproduction of thyroid hormones . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its isoindole ring and nitrophenyl group contribute to its high binding affinity and specificity, making it a promising candidate for further drug development .

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